Ytterbium boride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ytterbium boride is a type of boride that includes the rare earth metal ytterbium . It is part of a larger family of inorganic solids known as intermetallic borides, which also include carbides and nitrides of transition metals . These materials are known for their rich bonding schemes and structural diversity .

Synthesis Analysis

Ytterbium boride can be synthesized using various methods. One such method involves the use of a hybrid physical–chemical vapor deposition (HPCVD) technique . This method involves the use of a boron hydride, decaborane (B10H14), as the boron source .

Molecular Structure Analysis

The molecular structure of ytterbium boride is complex and diverse, similar to other intermetallic borides . The structural features of these materials are characterized by the covalent linkage patterns of boron atoms within them .

Physical And Chemical Properties Analysis

Ytterbium boride, as part of the family of ultra-high temperature ceramics (UHTCs), is known for its ultra-high melting points, excellent mechanical properties, and ablation resistance at elevated temperatures . These properties make it a promising material for extremely environmental structural applications in rocket and hypersonic vehicles .

科学的研究の応用

Electronic and Magnetic Properties : Ytterbium borides like YbB6 have been investigated for their electronic structure. Ytterbium in YbB6 is divalent, and such compounds can exhibit semiconducting or metallic behaviors depending on the oxidation state of the elements involved (Etourneau et al., 1970).

Crystal Structure Analysis : The crystal structure of ytterbium borides, such as YbRh3B, has been studied, revealing interesting aspects like rhodium deficiency in their composition (Makita et al., 2008).

Isomer Shift and Magnetic Behavior : Mössbauer studies on ytterbium in various compounds, including borides like YbB4 and YbB12, provide insights into isomer shifts and magnetic behaviors, indicating the presence of intermediate valence states (Bonville et al., 1978).

Physical Properties of Boron-Rich Compounds : The study of ytterbium borosilicide, YbB45.6Si1.0, reveals its electronic ground state and magnetic properties, indicating a similarity to other magnetic REB50 compounds (Mori & Tanaka, 2003).

Chemical Stability and Analysis : Research on the chemical stability of ytterbium dodecaborides shows their resistance to various acids, with a focus on their application in chemical analysis (Yukhimenko et al., 1971).

Applications in Optoelectronic Devices : Ytterbium has potential applications in organic light-emitting devices (OLEDs) as electrodes, enhancing electron injection and transparency (Lai et al., 2002).

Electron Injection Interface in OLEDs : Ytterbium oxide's low work function makes it an ideal electron injection material for OLEDs, contributing to their efficiency (Man et al., 2022).

High Fluence Saturable Absorber : Zirconium Boride, used in ytterbium-doped Q-switched fiber lasers, demonstrates its suitability for high-power laser systems due to its high laser damage threshold (Hattori et al., 2018).

Borides' Crystal Chemistry : A review of borides, including ytterbium boride, highlights their varied material properties and potential applications across different fields (Akopov et al., 2017).

Spectroscopic Properties : The spectroscopic study of ytterbium-doped borate reveals its applications in UV-visible and infrared range, useful in laser technology (Sablayrolles et al., 2007).

作用機序

将来の方向性

The future of ytterbium boride and other intermetallic borides lies in further understanding and controlling the competition between thermodynamics and kinetics during vapor-phase thin-film growth . Furthermore, the development of high-entropy UHTCs is an emerging direction for ultra-high temperature materials .

特性

IUPAC Name |

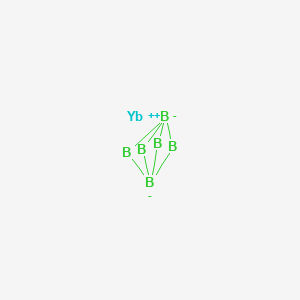

2,3,5,6-tetrabora-1,4-diboranuidapentacyclo[3.1.0.01,3.02,4.04,6]hexane;ytterbium(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B6.Yb/c1-2-5(1)3-4(5)6(1,2)3;/q-2;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVYOCSKBADDSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B12B3[B-]14B5[B-]23B45.[Yb+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

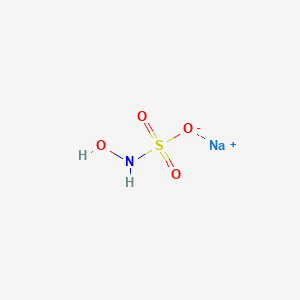

Molecular Formula |

B6Yb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ytterbium boride (YbB6), (OC-6-11)- | |

CAS RN |

12008-33-2 |

Source

|

| Record name | Ytterbium boride (YbB6), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ytterbium hexaboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B81628.png)